Butaxamina
Overview
Description
Butaxamine, also known as butoxamine, is a β2-selective beta blocker . Its primary use is in experimental situations where the blockade of β2 receptors is necessary to determine the activity of the drug . It has no clinical use .
Molecular Structure Analysis
The molecular formula of Butaxamine is C15H25NO3 . The average mass is 267.364 Da and the mono-isotopic mass is 267.183441 Da .Physical And Chemical Properties Analysis
Butaxamine has a molar mass of 267.369 g·mol−1 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Antidepressant Effects and Monoaminergic Neurotransmission
Butaxamine's scientific applications mainly pivot around its interaction with the monoaminergic system, particularly in the context of depression. A study demonstrated that the butanol fraction from Olax subscorpioidea, which involves butaxamine, exerts antidepressant-like effects. This effect is likely due to its interaction with monoaminergic neurotransmission, as evidenced by the reversal of immobility effects through various neurotransmitter antagonists, including butaxamine. Bioactive constituents like caffeic acid, rutin, morin, and quercetin were identified, suggesting a complex interaction with the monoaminergic system (Adeoluwa et al., 2018).
Cardiovascular Applications
Butaxamine's role extends to cardiovascular applications. Its utility in heart failure treatment was explored through the synthesis of steroid derivatives. The derivatives, when tested in an ischemia/reperfusion model, showed a significant decrease in heart failure and left ventricular pressure, and this effect was notably inhibited in the presence of butaxamine, indicating its critical role in the mechanism of these steroid derivatives (Figueroa‐Valverde et al., 2020).
Role in Neuroprotection
Butaxamine is also involved in neuroprotective research. A study highlighted the effect of β2-adrenergic receptor activation, involving drugs like butaxamine, on glutamate homeostasis in the blood. This study found that activating these receptors significantly reduced blood glutamate levels, a key neurotransmitter involved in stress responses and neuronal damage. The results suggest that β2 receptors, potentially modulated by agents like butaxamine, play an important role in the homeostasis of glutamate and, by extension, in neuroprotection (Zlotnik et al., 2011).
Analgesic Actions
Moreover, butaxamine's influence extends to analgesic actions. In a study examining the analgesic effects of the butanol leaf fraction of Olax subscorpioidea, butaxamine was one of the agents used to delineate the mechanism of action. The study found that butaxamine, among other agents, significantly modulated the analgesic effect of the butanol fraction, hinting at a complex interplay with opioidergic, serotonergic, and nitric oxide-l-arginine pathways (Odoma et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(1S,2R)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUSDDMONZULSC-QMTHXVAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172986, DTXSID50897104 | |
Record name | Butoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | l-Butoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butaxamina | |
CAS RN |
1937-89-9, 60934-52-3 | |
Record name | Butoxamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1937-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butoxamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | l-Butoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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